6-ethyl-2,3-dihydro-1H-inden-1-one
Description
Overview of Indenone Chemistry and its Significance in Organic and Medicinal Chemistry
Indenone and its reduced form, indanone, are bicyclic molecules composed of a benzene (B151609) ring fused to a five-membered ring containing a ketone. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry because it is a core component in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net The versatility of the indanone core allows for chemical modifications at various positions, enabling the synthesis of diverse derivatives. nih.govbeilstein-journals.org
The significance of indenone chemistry is underscored by its application in the development of potent agents that are antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer. nih.govbeilstein-journals.org Furthermore, these compounds have been investigated for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.netnih.gov The drug Donepezil, an acetylcholinesterase inhibitor used for Alzheimer's treatment, prominently features an indanone core, highlighting the scaffold's therapeutic importance. researchgate.netliv.ac.uk In organic synthesis, indenones are valuable intermediates for constructing more complex molecular architectures. researchgate.net
Specific Context of 6-Ethyl-2,3-dihydro-1H-inden-1-one within the Indenone Class
This compound is a derivative of the parent 1-indanone (B140024) structure, featuring an ethyl group substituted at the 6-position of the benzene ring. While specific academic research focusing exclusively on this compound is not extensively documented in prominent literature, its importance can be understood by its position within the broader class of substituted indanones.
In medicinal chemistry, the addition of small alkyl groups, such as the ethyl group in this case, is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Such modifications can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound represents a structural variation that could be synthesized and studied as part of a larger library of compounds to explore structure-activity relationships (SAR) for a particular therapeutic target. acs.org Its role is primarily that of a building block or an analogue in the systematic exploration of the chemical space around the indanone scaffold.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 2,3-Dihydro-1H-inden-1-one | C₉H₈O | 132.16 | 83-33-0 |
Historical Perspective of 2,3-Dihydro-1H-inden-1-one (Indanone) Research
Research into 1-indanone and its derivatives has a history spanning over a century. The first publications detailing the preparation of 1-indanones began to appear in the 1920s. nih.gov One of the earliest and most fundamental methods for its synthesis was the intramolecular Friedel–Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride. nih.govd-nb.info A 1927 publication described the synthesis of 1-indanone from phenylpropionic acid chloride and aluminum chloride with a 90% yield. nih.gov Another early method, reported in 1939, involved the cyclization of hydrocinnamic acid using sulfuric acid. nih.gov These foundational synthetic routes established 1-indanone as an accessible chemical entity, paving the way for extensive investigation into its reactivity and the biological activities of its derivatives.
Current Research Landscape and Emerging Trends for Substituted Indenones
The research landscape for substituted indenones is dynamic and continues to expand. Modern synthetic chemistry has introduced a host of sophisticated methods for their preparation, moving beyond classical Friedel-Crafts reactions. d-nb.info Transition-metal-catalyzed reactions, such as palladium-catalyzed olefination and annulation cascades, have enabled the one-pot synthesis of complex, multisubstituted 1-indanones. liv.ac.uk Other prominent methods include Nazarov cyclizations and various transition-metal-catalyzed ring-closing reactions. d-nb.infonih.gov
Current trends are heavily focused on the therapeutic potential of these compounds. Researchers are actively designing and synthesizing novel indanone derivatives as:
Anticancer Agents: Many studies focus on creating indenone analogues that inhibit cancer cell proliferation. nih.govbeilstein-journals.org
Neuroprotective Agents: Following the success of Donepezil, the indanone scaffold remains a key target for developing new treatments for neurodegenerative diseases. nih.gov
Antimicrobial Compounds: The search for new antibiotics and antiviral agents has led to the investigation of various substituted indanones for their efficacy against resistant pathogens. nih.govnih.gov
The development of enantioselective synthesis methods is another significant trend, allowing for the creation of chiral 3-aryl-1-indanones with high stereochemical purity, which is often crucial for specific biological activity. organic-chemistry.org This focus on stereoselectivity, combined with the exploration of diverse substitution patterns, continues to make substituted indenones a vibrant and promising area of academic and industrial research. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-8-3-4-9-5-6-11(12)10(9)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTMDDLHIMPTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CCC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298053 | |
| Record name | 6-Ethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42348-88-9 | |
| Record name | 6-Ethyl-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42348-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 6 Ethyl 2,3 Dihydro 1h Inden 1 One
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The aromatic ring of 6-ethyl-2,3-dihydro-1H-inden-1-one is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. organic-chemistry.org The regioselectivity of these reactions is directed by the combined electronic effects of the substituents on the benzene (B151609) ring: the activating, ortho-, para-directing ethyl group and the deactivating, meta-directing acyl group (the carbonyl group of the indanone system).
In this specific molecule, the positions on the aromatic ring are C-4, C-5, and C-7. The ethyl group at C-6 directs incoming electrophiles to the ortho (C-5 and C-7) and para (no para position available) positions. Conversely, the acyl group at C-1 deactivates the ring and directs incoming electrophiles to the meta positions (C-5 and C-7). Therefore, both substituents reinforce substitution at the C-5 and C-7 positions. Steric hindrance from the adjacent ethylene (B1197577) bridge might influence the relative rates of substitution at these two positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
For instance, intramolecular Friedel-Crafts acylation is a common method for the synthesis of the indanone core itself from substituted 3-phenylpropionic acids, highlighting the reactivity of the aromatic ring towards electrophiles. beilstein-journals.org
Reactions at the Carbonyl Group (C-1)
The carbonyl group at the C-1 position is a key site for a variety of nucleophilic addition reactions, which are characteristic of ketones. savemyexams.commasterorganicchemistry.comle.ac.uk These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.
Reduction: The carbonyl group can be reduced to a hydroxyl group, forming the corresponding 6-ethyl-2,3-dihydro-1H-inden-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Asymmetric reduction can lead to the formation of chiral indanols, which are valuable intermediates in pharmaceutical synthesis. rsc.orgwhiterose.ac.ukresearchgate.net
Knoevenagel Condensation: This reaction involves the condensation of the indanone with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base. wikipedia.orgsigmaaldrich.com A prominent example is the reaction with various benzaldehydes to form 2-benzylidene-1-indanone (B110557) derivatives. beilstein-journals.orgnih.gov These derivatives are often colored and have been investigated for their anti-inflammatory and other biological activities. nih.gov The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration. wikipedia.org
Other Nucleophilic Additions: The carbonyl carbon can be attacked by a range of other nucleophiles. For example, reaction with organometallic reagents like Grignard reagents or organolithium compounds can introduce new alkyl or aryl groups at the C-1 position, leading to tertiary alcohols after workup. The addition of cyanide ions (from HCN or a salt like KCN) results in the formation of a cyanohydrin, which increases the carbon chain length and can be a precursor to other functional groups. savemyexams.com
Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. This involves the formation of an intermediate imine or enamine, which is then reduced. For example, reaction with aminoacetaldehyde dimethyl acetal (B89532) followed by reduction with sodium cyanoborohydride can introduce an aminoethyl group. rsc.org
Transformations at the Ethylene Bridge (C-2 and C-3)
The ethylene bridge, specifically the methylene group at the C-2 position, is activated by the adjacent carbonyl group, making its protons acidic and thus amenable to a variety of reactions.
α-Alkylation: The C-2 position can be deprotonated with a suitable base to form an enolate, which can then react with alkyl halides to introduce an alkyl group at the C-2 position. This allows for the synthesis of a variety of 2-substituted indanones. nih.govgoogle.com
Aldol (B89426) and Claisen-Schmidt Condensations: As mentioned in the previous section, the enolate formed at the C-2 position can react with aldehydes and ketones. The Claisen-Schmidt condensation with aromatic aldehydes is a key reaction to produce 2-benzylidene-1-indanones, which are important precursors for biologically active molecules like donepezil. nih.govnih.gov
Ring Expansion Reactions: The indanone skeleton can undergo ring expansion reactions. A rhodium-catalyzed direct insertion of ethylene into the C1-C2 or C1-C7a carbon-carbon bond of 1-indanones has been reported to produce seven-membered cyclic ketones (benzocycloheptenones). nih.govacs.orgnih.gov This transformation proceeds through a "cut-and-sew" process involving C-C bond activation. nih.gov Another rhodium-catalyzed ring expansion of benzocyclobutenones can also lead to the formation of 1-indanones. rsc.orgutexas.edu
Derivatization for Enhanced Biological Activity
The this compound scaffold is a key component in the design of various biologically active compounds, most notably inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease. nih.govmdpi.complos.org The well-known drug Donepezil, for instance, contains a 5,6-dimethoxy-1-indanone (B192829) moiety. plos.org
Derivatization of the indanone core at different positions has been extensively explored to optimize biological activity:
Modification at the C-2 Position: A common strategy involves the Knoevenagel condensation of the indanone with an appropriate aldehyde, such as N-benzylpiperidine-4-carboxaldehyde, to create an exocyclic double bond at the C-2 position. beilstein-journals.orgnih.gov Subsequent hydrogenation of this double bond links the indanone and piperidine (B6355638) moieties, a key structural feature for AChE inhibition. nih.gov
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring can significantly influence the inhibitory potency and selectivity. For example, methoxy (B1213986) groups, as seen in donepezil, are common.
Linking Moieties: The linker connecting the indanone core to other pharmacophoric groups, such as a piperidine ring, can be modified to enhance activity. Studies have explored replacing the typical methylene linker with an ester or amide group. plos.org
The following table summarizes some research findings on the derivatization of indanones for biological activity:
| Derivative Type | Modification Strategy | Biological Target/Activity | Key Findings |
| Benzylidene-indanone derivatives | Claisen-Schmidt condensation of 1-indanones with various benzaldehydes. nih.gov | Anti-inflammatory agents for acute lung injury. | Some derivatives showed potent inhibition of LPS-induced TNF-α expression. nih.gov |
| Donepezil analogs | Condensation of substituted indanones with N-benzylpiperidine-4-carboxaldehyde followed by hydrogenation. nih.govresearchgate.net | Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. | The indanone moiety is crucial for binding to AChE. researchgate.net Modifications of the indanone and piperidine parts fine-tune the inhibitory activity. usp.br |
| Indanone-metal chelators | Linking a metal-chelating group to the indanone scaffold. nih.gov | Multi-target agents for Alzheimer's disease (AChE inhibition and metal chelation). | Compounds showed potent AChE inhibition and good metal-chelating ability. nih.gov |
Stereochemical Considerations in Reactions
The introduction of substituents or the modification of existing functional groups in this compound can create one or more stereocenters, making stereochemistry a critical aspect of its reactivity and the biological activity of its derivatives.
Asymmetric Reduction of the Carbonyl Group: The reduction of the C-1 carbonyl group can generate a chiral center at C-1, leading to two enantiomers of the corresponding indanol. Asymmetric reduction methods, using chiral catalysts or enzymes, are employed to selectively produce one enantiomer. rsc.orgwhiterose.ac.ukresearchgate.net For example, asymmetric transfer hydrogenation (ATH) of substituted indanones using chiral ruthenium catalysts can produce chiral indanols with high enantiomeric excess. rsc.orgwhiterose.ac.uk Baker's yeast has also been used for the enantioselective conjugate reduction of indenones to chiral indanones. acs.org
Stereoselective Alkylation: The introduction of a substituent at the C-2 or C-3 position can also create stereocenters. Diastereoselective and enantioselective methods have been developed to control the stereochemical outcome of these reactions. For instance, palladium-catalyzed asymmetric allenylic alkylation of indanone-derived β-ketoesters can construct 1,3-stereocenters with high enantioselectivity and diastereoselectivity. mdpi.com
Control of cis/trans Isomerism: When substituents are introduced at both C-2 and C-3, cis and trans diastereomers can be formed. The choice of reaction conditions and catalysts can influence the diastereomeric ratio. For example, in the asymmetric reduction of 3-aryl-indanones, different catalysts can favor the formation of either the cis or trans indanol. rsc.org
The following table highlights some key findings in the stereoselective synthesis involving indanones:
| Reaction Type | Stereochemical Outcome | Methodology | Significance |
| Asymmetric Transfer Hydrogenation | Enantioenriched 3-aryl-1-indanols | Chiral ruthenium catalysts (e.g., (R,R)-Ts-DENEB) with a hydrogen source like a formic acid/triethylamine mixture. rsc.org | Provides access to chiral building blocks for pharmaceuticals like (+)-indatraline. rsc.org |
| Asymmetric Conjugate Reduction | (S)-3-Arylindan-1-ones | Bakers' yeast reduction of 3-arylinden-1-ones. acs.org | High enantioselectivity (>99.0% ee) for key intermediates of drug candidates. acs.org |
| Asymmetric Alkylation | 1,3-Stereocenters with axial and central chirality | Palladium-catalyzed asymmetric allenylic alkylation of indanone-derived β-ketoesters. mdpi.com | Construction of complex stereochemical arrays in good yields and high stereoselectivity. mdpi.com |
| Diastereoselective Synthesis | Chiral indanone scaffolds | Corey-Chaykovsky reaction of enones followed by an aldol-type reaction. rsc.org | Formation of indanones with specific diastereoselectivity. rsc.org |
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including 6-ethyl-2,3-dihydro-1H-inden-1-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms.
¹H NMR Chemical Shift Analysis of this compound and Derivatives
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic, benzylic, and ethyl protons.
The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the ethyl group give rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (CH₂) of the ethyl group are expected to resonate as a quartet, while the methyl protons (CH₃) will appear as a triplet. libretexts.org The protons on the dihydroindene ring system, specifically the two methylene groups at positions 2 and 3, will show signals in the aliphatic region of the spectrum.
In related indanone derivatives, the substitution pattern on the aromatic ring and the nature of other substituents can influence the precise chemical shifts of these protons. tubitak.gov.trrsc.org For instance, the presence of electron-withdrawing or electron-donating groups can shift the signals of nearby protons upfield or downfield, respectively. libretexts.org
Below is a representative table of expected ¹H NMR chemical shifts for this compound, based on typical values for similar structures.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | ~7.0 - 7.8 | Multiplet |
| -CH₂- (Position 2) | ~2.6 - 2.8 | Triplet |
| -CH₂- (Position 3) | ~3.0 - 3.2 | Triplet |
| Ethyl -CH₂- | ~2.7 | Quartet |
| Ethyl -CH₃ | ~1.2 | Triplet |
This is an interactive data table. Click on the headers to sort.
¹³C NMR Spectral Interpretation
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.
The carbonyl carbon (C=O) of the ketone group is typically the most deshielded, appearing far downfield in the spectrum, often in the range of 190-210 ppm. tubitak.gov.tr The aromatic carbons will resonate in the region of 120-150 ppm. The chemical shifts of the aliphatic carbons in the five-membered ring and the ethyl group will be found in the upfield region of the spectrum.
A representative table of expected ¹³C NMR chemical shifts for this compound is provided below.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=O | ~207 |
| Aromatic C (quaternary) | ~135 - 155 |
| Aromatic CH | ~120 - 130 |
| -CH₂- (Position 2) | ~36 |
| -CH₂- (Position 3) | ~26 |
| Ethyl -CH₂- | ~29 |
| Ethyl -CH₃ | ~15 |
This is an interactive data table. Click on the headers to sort.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemspider.com For this compound (C₁₁H₁₂O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nih.gov
Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could involve the loss of the ethyl group or cleavage of the five-membered ring, leading to characteristic fragment ions. For example, the loss of an ethyl radical (•CH₂CH₃) would result in a significant peak at [M-29]⁺.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which typically appears in the region of 1680-1715 cm⁻¹. nist.gov Other characteristic absorptions include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region).
A summary of the expected key IR absorption bands is presented in the table below.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1715 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | 2850 - 2960 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
This is an interactive data table. Click on the headers to sort.
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the structures of its derivatives have been determined using this method. google.comresearchgate.netnih.gov
Computational Chemistry and Theoretical Studies on 6 Ethyl 2,3 Dihydro 1h Inden 1 One
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been pivotal in understanding the electronic architecture of indanone derivatives. researchgate.netresearchgate.net These methods allow for the optimization of molecular geometry and the calculation of various electronic parameters that govern the molecule's reactivity and stability. bhu.ac.inresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of a molecule. researchgate.netmdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net
For analogous indanone structures, the HOMO is typically localized over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found over the electron-deficient areas, marking the sites for nucleophilic attack. mdpi.com The HOMO-LUMO gap provides insights into the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative Indanone Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 3.7 |
| Note: The data presented is illustrative for a related indanone structure and may not represent 6-ethyl-2,3-dihydro-1H-inden-1-one exactly. The values are typically calculated using DFT methods like B3LYP with a suitable basis set. |
Electrostatic Potential Surface (ESP) Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. bhu.ac.inmdpi.com The MESP map displays different potential regions in color codes, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue represents positive potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.comnih.gov
In derivatives of 2,3-dihydro-1H-inden-1-one, the negative electrostatic potential is often concentrated around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. researchgate.net Conversely, positive potentials are typically located around the hydrogen atoms. bhu.ac.in
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmbfs.org This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. plos.orgpreprints.org
Studies on similar indenone derivatives have shown their potential to bind to various biological targets. For instance, docking studies of indenyl-thiazole derivatives have been performed to evaluate their anticancer potential. plos.org The interactions often involve hydrogen bonds and pi-pi stacking with amino acid residues in the active site of the target protein. jmbfs.org The docking score, an estimation of the binding affinity, helps in ranking potential drug candidates. jmbfs.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. sci-hub.se For instance, DFT calculations can be employed to explore the potential energy surfaces of reactions involving indanone scaffolds. This can help in understanding reaction pathways, identifying transition states, and determining the feasibility of a proposed mechanism. sci-hub.se
A computational study on the thermal decomposition of related cyclic ketones has provided support for experimentally proposed reaction mechanisms, indicating that such reactions can proceed in a stepwise manner through cyclic transition states. sci-hub.se These theoretical investigations are crucial for optimizing reaction conditions and designing novel synthetic routes.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new drugs. mdpi.comresearchgate.net These studies aim to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com
For indenone derivatives, SAR studies have been conducted to explore their therapeutic potential, for example, as anti-inflammatory agents. researchgate.net These studies involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity. QSAR models then use statistical methods to correlate these activities with physicochemical properties or structural descriptors of the molecules. tsijournals.com Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. tsijournals.com
Biological Activities and Pharmacological Relevance of Indenone Scaffolds
Indenones as Key Scaffolds in Medicinal Chemistry
The indenone framework is a common feature in numerous pharmacologically active compounds, both from natural and synthetic origins. Its rigid structure allows for the precise spatial orientation of various functional groups, facilitating interactions with biological targets. The versatility of the indenone ring system allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity for a range of therapeutic applications.
Indenone Derivatives with Potential as Anticancer Agents
A significant area of research has focused on the development of indenone derivatives as potential anticancer agents. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.
One study reported a series of benzylideneindanone derivatives, with some compounds showing potent anti-proliferative activities. Notably, compound 5a in that study demonstrated significant inhibitory activity against five different cancer cell lines, with GI50 values ranging from 0.172 to 0.57 μM. Further investigation revealed that this compound could inhibit microtubule polymerization, leading to G2/M phase arrest and subsequent apoptosis in A549 lung cancer cells.
Gallic acid-based indanone derivatives have also been synthesized and evaluated for their anticancer properties. Compounds 10 , 11 , 12 , and 14 from this series showed potent activity against various human cancer cell lines in an MTT assay. The most potent compound, 10 , exhibited an IC50 value of 2.2 μM against the MCF-7 hormone-dependent breast cancer cell line and showed no toxicity to human erythrocytes at higher concentrations.
Furthermore, some indenone-based thiazolyl hydrazone derivatives have shown promising anticancer activity against colorectal cancer cell lines. One such derivative, ITH-6 , displayed better cytotoxicity against p53 mutant colorectal cancer cells (HT-29, COLO 205, and KM 12) compared to a p53 wild-type cell line (HCT 116). Mechanistic studies indicated that ITH-6 arrests the cell cycle in the G2/M phase and induces apoptosis by increasing reactive oxygen species and decreasing intracellular glutathione (B108866) levels.
Spiroisoxazoline derivatives containing an indanone moiety have been investigated as selective COX-2 inhibitors with anticancer effects. Compound 9f from this series, which has a 3,4-dimethoxyphenyl group on the isoxazoline (B3343090) ring, showed the highest COX-2 inhibitory activity and potent cytotoxicity against MCF-7 cells with an IC50 value of 0.03 ± 0.01 µM.
Mechanisms of Biological Action at a Molecular Level
Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
Indenone derivatives are prominent as potent enzyme inhibitors, particularly against cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.
Numerous studies have synthesized and evaluated indenone derivatives for their cholinesterase inhibitory potential. For instance, a series of novel indanone derivatives were designed as multifunctional agents for Alzheimer's, with many exhibiting AChE inhibitory activities in the nanomolar range. nih.gov Compounds featuring a piperidine (B6355638) group linked by a two-carbon spacer to the indenone core have shown exceptionally potent AChE inhibition, with one derivative demonstrating an IC₅₀ value of 0.0018 µM, making it 14 times more potent than the reference drug Donepezil. nih.gov
Further research into indanone–carbamate hybrids, inspired by the structures of existing drugs, has yielded compounds with significant AChE inhibitory activity. researchgate.net Similarly, the design of derivatives with methoxy (B1213986) groups on the indanone ring has led to compounds with IC₅₀ values against AChE that are very close to that of Donepezil. acs.org These findings underscore the potential of the indenone scaffold in developing highly potent cholinesterase inhibitors.
Receptor Binding and Modulation (e.g., Opioid Receptors, Steroid Hormone Receptors)
The indenone scaffold is a versatile template for designing ligands that bind to and modulate various physiological receptors. Research has particularly focused on G-protein coupled receptors (GPCRs) and nuclear receptors.
Adenosine (B11128) Receptors: Structurally related 2-benzylidene-1-indanone (B110557) derivatives have been investigated as novel antagonists for adenosine A₁ and A₂ₐ receptors, which are non-dopaminergic targets for treating neurodegenerative conditions like Parkinson's disease. nih.govthieme-connect.de Studies have shown that substitutions on both aromatic rings of the 2-benzylidene-1-indanone structure significantly influence binding affinity and selectivity. For example, methoxy substitution at the C4-position of the indanone ring, combined with specific substitutions on the benzylidene ring, has produced compounds with nanomolar affinity for both A₁ and A₂ₐ receptors. scispace.com
Retinoic Acid Receptors (RARs): A series of indene (B144670) derivatives have been designed and synthesized as agonists for the retinoic acid receptor α (RARα), a nuclear receptor involved in cell differentiation and proliferation. One such compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), demonstrated a significant ability to induce the differentiation of human promyelocytic leukemia (NB4) cells, highlighting the potential of the indene skeleton in developing novel RARα agonists for cancer therapy. mdpi.com
Angiotensin II Receptors: The indane scaffold has also been used to create rigidified ligands for the Angiotensin II (AT₂) receptor, another GPCR implicated in cardiovascular regulation. This structural modification aims to enhance binding affinity and explore the functional response of these ligands. bohrium.com
Modulation of Biochemical Pathways
Indenone derivatives have been shown to modulate critical biochemical pathways involved in inflammation and cancer.
Inflammatory Pathways: Certain 2-benzylidene-indanone derivatives act as potent anti-inflammatory agents by blocking the lipopolysaccharide (LPS)-induced activation of the proinflammatory NF-κB/MAPK signaling pathway. nih.gov One of the most active compounds significantly reduced pulmonary inflammation in an in vivo model of acute lung injury. nih.gov Similarly, pterostilbene-indanone hybrids have been developed to attenuate oxidative stress and inflammation for potential sepsis treatment by modulating the MAPKs/NF-κB signaling pathways. nih.gov An indanone derivative isolated from the plant Fernandoa adenophylla also showed anti-inflammatory properties through interactions with COX-1, COX-2, and TNF-α. researchgate.net
Apoptosis Pathways: In cancer research, indanone-based compounds have been found to induce programmed cell death (apoptosis). Indanone-based thiazolyl hydrazone (ITH) derivatives can arrest colorectal cancer cells in the G2/M phase of the cell cycle and induce apoptosis by increasing reactive oxygen species and downregulating NF-κB p65 and Bcl-2 expression. frontiersin.org Furthermore, indanone tricyclic spiroisoxazoline derivatives have been shown to promote apoptosis in breast cancer cells through the activation of the mitochondrial-associated pathway, evidenced by an increased Bax/Bcl2 ratio and caspase-3 activation. researchgate.net
Indenone Derivatives as Intermediates in Drug Discovery
The indenone structure is a frequently used starting material and key intermediate in the synthesis of medicinal compounds. tubitak.gov.tr Its rigid framework and the potential for diverse substitutions make it an attractive scaffold for building libraries of drug candidates. mdpi.com The pharmacological importance of indenones is underscored by their presence in various biologically active molecules with anticancer, analgesic, and anti-inflammatory properties. researchgate.net
Indanone derivatives serve as crucial building blocks for creating more complex molecules. For example, they are used as intermediates in the synthesis of spiro-dihydrobenzofuran derivatives, which possess a wide spectrum of biological activities. tubitak.gov.tr They have also been used as starting materials for indanone imine derivatives that show significant anti-tumor activity against various cancer cell lines. google.com The versatility of the indenone core allows for the synthesis of a broad range of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in the drug discovery process. mdpi.com
In Vitro and In Vivo Pharmacological Studies (General)
The pharmacological potential of indenone derivatives is typically assessed through a combination of in vitro (laboratory-based) and in vivo (animal) studies. These investigations are crucial for determining efficacy, mechanism of action, and basic safety profiles.
In Vitro Studies:
Anticancer Activity: The anticancer effects of indenone derivatives are often first evaluated in vitro against various cancer cell lines. For instance, an indanone-based thiazolyl hydrazone derivative (ITH-6) demonstrated potent cytotoxicity against p53 mutant colorectal cancer cell lines, with IC₅₀ values in the sub-micromolar range. frontiersin.org
Neuroprotection: The neuroprotective effects of indanone-piperidine hybrids have been assessed using an in vitro oxygen-glucose deprivation/reperfusion (OGD/R) model, which mimics ischemic conditions. Several compounds showed robust cell viability and favorable blood-brain barrier permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov
Anti-inflammatory Activity: The anti-inflammatory activity of 2-benzylidene-indanone derivatives has been evaluated in lipopolysaccharide (LPS)-stimulated murine primary macrophages, with compounds effectively inhibiting the expression of inflammatory cytokines like IL-6 and TNF-α. nih.gov
In Vivo Studies:
Neuroprotection: Promising compounds from in vitro neuroprotection assays are often advanced to in vivo models. An indanone-piperidine hybrid (compound 4) was tested in a rat model of middle cerebral artery occlusion, where it significantly reduced the infarct volume, demonstrating a potent neuroprotective effect against ischemia-reperfusion injury. nih.gov
Anti-inflammatory Activity: The most active anti-inflammatory 2-benzylidene-indanone derivative from in vitro tests was further evaluated in an LPS-induced mouse model of acute lung injury, where it was found to significantly reduce pulmonary inflammation. nih.gov
Cognitive Enhancement: Indanone derivatives designed as cholinesterase inhibitors have been evaluated in vivo using a scopolamine-induced cognitive deficit model, demonstrating their potential to address cholinergic neurotransmission deficits. nih.gov
Applications Beyond Medicinal Chemistry
Catalysis and Industrial Processes
The indenone framework is a key structural motif in various industrial syntheses, where it can serve as a precursor or intermediate in complex chemical transformations. The catalytic hydrogenation of indenone derivatives is a notable example of an industrially significant reaction. acs.org For instance, processes have been developed for the selective hydrogenation of double bonds within similar molecular structures, highlighting the industrial importance of controlling reactivity in this class of compounds. acs.org
Research into the conversion of 2,3-dihydro-1H-inden-1-one in supercritical cyclohexane (B81311) has shown its transformation into valuable hydrocarbons like octahydro-1H-indene and octadecahydrochrysene. researchgate.net This process involves a series of reactions including aldol (B89426) self-condensation, carbonyl reduction, cyclization, and hydrogenation, demonstrating the compound's potential as a feedstock in biofuel upgrading and the production of high-density fuels. researchgate.net
Furthermore, the synthesis of related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, involves multi-step industrial processes that include acetylation and reduction reactions. google.com These established synthetic routes underscore the role of indenone derivatives as building blocks in the large-scale production of specialized chemicals. google.com Many chemical suppliers explicitly state that their products, including 6-ethyl-2,3-dihydro-1H-inden-1-one, are intended for industrial applications and scientific research, confirming their role in the broader chemical industry. chemicalbook.com
Materials Science Applications
The unique structural and electronic properties of indenone derivatives make them candidates for applications in materials science. Certain related compounds are noted for their potential use in this field. ontosight.ai Azines derived from indanone have been specifically investigated for their physical properties, with some demonstrating non-linear optical (NLO) properties. researchgate.net NLO materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching.
The indenone structure can be incorporated into larger polymeric systems to create materials with tailored properties. For example, a polymer designed for specific industrial uses includes a derivative of 1H-indene within its complex structure, showcasing the role of this chemical family in advanced polymer chemistry. compliancecosmos.org Chemical suppliers that provide this compound also offer a wide range of products for materials science, including polymers, macrocycles, and materials for surface chemistry, suggesting its potential as a building block in these areas. fluorochem.co.uk
Environmental and Analytical Chemistry Contexts
In environmental science, this compound and related compounds are monitored due to their use in consumer products and their subsequent environmental fate. A human health assessment for a similar polycyclic musk compound noted that it is considered persistent and toxic to the environment. industrialchemicals.gov.au Such assessments are crucial for regulatory bodies that track the production and use of industrial chemicals under regulations like the Toxic Substances Control Act (TSCA). epa.gov
The use of related indenone derivatives as fragrance ingredients in perfumes and other personal care products leads to their release into the environment, making them a subject of interest in environmental analytical chemistry. industrialchemicals.gov.au
From an analytical perspective, this compound serves as a reference standard. synthinkchemicals.com Analytical reference standards are highly purified compounds used for the calibration of analytical instruments and for the identification and quantification of a substance in various matrices, including environmental samples. Its availability as a certified reference material is essential for quality control and regulatory compliance in environmental and industrial testing laboratories. sigmaaldrich.com
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
A significant challenge in realizing the full potential of 6-ethyl-2,3-dihydro-1H-inden-1-one lies in the development of synthetic routes that are not only efficient and high-yielding but also environmentally benign. While classical methods like the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids and the Nazarov cyclization are well-established for creating the 1-indanone (B140024) core beilstein-journals.orgnih.gov, future efforts must focus on adopting modern catalytic systems.
Promising research avenues include:
Photocatalysis: Green and mild strategies, such as photoredox radical cascade cyclizations, have been developed for synthesizing various indanone derivatives. acs.org These methods, which can often be performed at room temperature using visible light, offer a more sustainable alternative to traditional high-temperature reactions. acs.org
Advanced Catalytic Systems: The use of rhodium catalysts for C-H activation and cascade reactions enables the one-pot synthesis of complex indenones from simple starting materials. organic-chemistry.org Similarly, palladium-catalyzed reactions, including the carbonylation of unsaturated aryl iodides and hydration-olefin insertion cascades, provide highly efficient and atom-economical pathways to substituted 2,3-dihydro-1H-inden-1-ones with excellent diastereoselectivity. organic-chemistry.orgresearchgate.net
Environmentally Benign Methods: Metal- and additive-free conditions, for instance using L-proline as an environmentally benign catalyst, have been successfully applied to indanone synthesis. researchgate.net Exploring such methodologies for the synthesis of the target compound could significantly reduce waste and reliance on toxic reagents.
Adapting these novel strategies for the specific synthesis of this compound and its derivatives is a key future objective. This will enable the rapid and cost-effective generation of a library of related compounds for further investigation.
Targeted Design of Indenone-Based Therapeutics
The indenone scaffold is a "privileged structure" in drug discovery, appearing in molecules designed to combat a wide range of diseases. researchgate.net A major future direction is the rational design of therapeutics based on the this compound core. By strategically modifying the scaffold, it is possible to create potent and selective inhibitors for various biological targets.
Extensive research on related indenone derivatives has provided a roadmap for these efforts. For example, different substitution patterns on the indenone ring have yielded compounds with significant activity in several therapeutic areas. nih.govnih.govebi.ac.ukacs.org The challenge lies in leveraging this knowledge to design novel molecules with improved efficacy and safety profiles. Future work will likely focus on creating derivatives of this compound that target specific diseases based on established structure-activity relationships. acs.org
| Derivative Class | Therapeutic Area | Key Biological Target(s) | Research Finding |
| Arylidene Indanones | Oncology (NSCLC) | Caspase-independent apoptosis pathways, Cathepsin L and D | Identified compounds more effective than cisplatin (B142131) and induced apoptosis through increased intracellular calcium levels. nih.gov |
| Arylated Indenones | Oncology | DNA Repair Enzyme (AlkBH3) | Developed specific, competitive inhibitors of AlkBH3 that prevent lung cancer cell proliferation. nih.gov |
| Indanone-based Ligands | Oncology | Histone Deacetylase 6 (HDAC6) | Synthesized dual-targeted agents with potent antiproliferative activities and microtubule stabilization effects. researchgate.net |
| 2-Benzylidene-1-indanones | Parkinson's Disease | MAO B / Histamine H3 Receptor (H3R) | Designed dual-targeting ligands with high affinity for hH3R and potent, time-dependent inhibition of MAO B. ebi.ac.uk |
| Indan-1-one Derivatives | Alzheimer's Disease | Cholinesterases (AChE, BChE), MAO-B, β-amyloid plaques | Created multifunctional agents that effectively inhibit key enzymes and β-amyloid plaque aggregation. acs.org |
Advanced Computational Studies for Predictive Modeling
To accelerate the design of novel therapeutics, advanced computational studies are indispensable. In silico techniques provide powerful tools for predictive modeling, allowing researchers to estimate the biological activity and drug-like properties of new indenone derivatives before undertaking costly and time-consuming synthesis.
Future research on this compound will heavily rely on:
Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. It has been successfully used to rationalize the inhibitory activity of indenone derivatives against targets like the AlkBH3 DNA repair enzyme and cholinesterases. nih.govscielo.br
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For indenones, QSAR has been used to elucidate key molecular descriptors (e.g., dipole moment, HOMO energy) that govern their inhibitory potential.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules. This method can validate proposed reaction mechanisms for synthesis and explain the chemical reactivity of the indenone core. researchgate.netsamipubco.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for evaluating the drug-likeness of candidate molecules at an early stage. researchgate.net
By integrating these computational approaches, researchers can prioritize the synthesis of this compound derivatives with the highest probability of success, streamlining the drug discovery pipeline.
| Computational Method | Application in Indenone Research | Purpose |
| Molecular Docking | Modeling inhibitor binding to enzymes like AlkBH3, AChE, and DNA gyrase. nih.govscielo.brresearchgate.net | To understand binding modes, rationalize structure-activity relationships, and guide lead optimization. |
| QSAR | Elucidating inhibitor-receptor interactions for acetylcholinesterase inhibition. | To identify key physicochemical properties that correlate with biological activity for predictive modeling. |
| DFT | Validating reaction pathways (e.g., oxa-Diels-Alder) and calculating electronic properties. researchgate.netsamipubco.com | To provide mechanistic insights into synthesis and understand molecular reactivity and stability. |
| ADMET Prediction | In silico evaluation of the drug-likeness of indenone-based tyrosinase inhibitors. researchgate.net | To assess the pharmacokinetic and toxicity profiles of potential drug candidates early in development. |
Exploration of New Biological Targets and Mechanisms
While the indenone scaffold has been explored for several established biological targets, a vast landscape of potential applications remains uncharted. A critical future challenge is to screen derivatives of this compound against a broader range of biological targets to uncover novel mechanisms of action and therapeutic uses.
Research on related structures suggests several promising areas for exploration:
Epigenetic Targets: Beyond AlkBH3, other enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), are viable targets. researchgate.netnih.gov Indenone derivatives have shown promise as HDAC inhibitors, suggesting a potential role in cancer therapy. researchgate.net
Neurodegenerative Disease Targets: In addition to MAO-B and cholinesterases, indenone-based ligands have been developed to target misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. ebi.ac.ukacs.orgnih.gov
Metabolic and Inflammatory Targets: The indenone core has been used to design inhibitors of pancreatic lipase, a key enzyme in lipid metabolism, indicating potential applications in treating obesity. researchgate.net Furthermore, their ability to modulate inflammatory pathways like NF-κB suggests a role in treating inflammatory conditions. researchgate.net
Antimicrobial Targets: Some indenone derivatives have been evaluated as potential antibacterial agents by targeting enzymes like DNA gyrase. researchgate.net
Systematic screening of a library of this compound derivatives against diverse enzyme and receptor panels could lead to the discovery of first-in-class molecules with unique therapeutic profiles.
Scale-Up and Process Optimization for Industrial Relevance
The ultimate translation of a promising compound from the laboratory to the clinic or marketplace hinges on the ability to produce it on a large scale in a safe, cost-effective, and robust manner. A major challenge for the future of this compound and its derivatives is the development of scalable synthetic processes.
Key considerations for industrial relevance include:
Process Optimization: This involves shortening synthetic routes, replacing expensive or hazardous reagents with cheaper and safer alternatives, and optimizing reaction conditions (temperature, pressure, catalysts) to maximize yield and purity. asischem.com
Scalable Technologies: The adoption of modern manufacturing technologies like continuous flow chemistry can offer significant advantages for safety and scalability, particularly for energetic or sensitive reactions. acs.orgacs.org Flow processes have been successfully used for the large-scale synthesis of related pharmaceutical intermediates. acs.org
Process Validation: A successful laboratory synthesis does not guarantee success at an industrial scale. The development of a manufacturing process for the indanone core of the FDA-approved drug belzutifan, for instance, required significant process development and was demonstrated at kilogram scale to ensure robustness. acs.orgresearchgate.net
Addressing these process chemistry and chemical engineering challenges is crucial for ensuring that any therapeutically valuable derivatives of this compound can be made industrially relevant.
Q & A
Q. How can the purity and structural integrity of 6-ethyl-2,3-dihydro-1H-inden-1-one be confirmed in synthetic batches?
- Methodological Answer : Purity and structural validation require a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton and carbon environments, detecting impurities (<1% w/w) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (λ = 254 nm) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane mixtures) and analyze using programs like SHELXL or ORTEP-3 .
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Key synthetic strategies include:
- Palladium-Catalyzed Cascade Reactions : Utilize Pd(OAc)/ligand systems in aqueous media for 100% atom-economical synthesis. Yields >90% are achievable at 80°C with aryl alkyne precursors .
- Esterification/Functionalization : React indenone derivatives with acyl chlorides (e.g., 2-methylallyl chloride) in THF under reflux, yielding 60–75% products. Catalyst choice (e.g., DMAP) affects regioselectivity .
- Oxidation/Reduction : For substituted analogs, employ KMnO (acidic conditions) or LiAlH (anhydrous ether) to modify ketone groups .
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed hydration | 80°C, HO/THF | >90 | |
| Allyl esterification | THF, reflux, DMAP catalyst | 60–75 | |
| LiAlH reduction | Anhydrous ether, 0–5°C | 70–85 |
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in catalytic cycles?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p) basis set) predict:
- HOMO-LUMO Gaps : Lower gaps (e.g., 4.5–5.0 eV) indicate higher electrophilicity, favoring nucleophilic attacks at the ketone group .
- Mulliken Charges : Electron-deficient carbonyl carbons (charge ≈ +0.35 e) are susceptible to reduction or nucleophilic addition .
- Transition State Modeling : Simulate Pd-catalyzed pathways to optimize ligand selection (e.g., phosphine vs. N-heterocyclic carbenes) .
Q. What strategies are effective for achieving enantioselective synthesis of this compound derivatives?
- Methodological Answer : Enantioselectivity requires:
- Chiral Catalysts : Use Ru(II)-TsDPEN complexes for asymmetric transfer hydrogenation (ATH), achieving >90% ee in ketone reductions .
- Dynamic Kinetic Resolution (DKR) : Combine Pd catalysts with chiral ligands (e.g., BINAP) to control stereochemistry during cascade reactions .
- Crystallization-Induced Diastereomer Transformation : Separate enantiomers via diastereomeric salt formation (e.g., using L-tartaric acid) .
Q. How to resolve contradictions in spectroscopic data for keto-enol tautomerism in dihydroindenones?
- Methodological Answer : Address tautomeric equilibria via:
- Variable-Temperature NMR : Monitor shifts (e.g., enolic OH at δ 12–14 ppm) at 25–60°C to track equilibrium shifts .
- Deuterium Exchange Experiments : Treat samples with DO; enolic protons exchange rapidly, while keto forms remain stable .
- Computational Analysis : Compare DFT-calculated chemical shifts (keto vs. enol) with experimental data to identify dominant tautomers .
Q. What safety protocols are essential when handling this compound in high-temperature reactions?
- Methodological Answer : Critical safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate vapor inhalation risks .
- Waste Management : Segregate halogenated byproducts (e.g., from bromination) and dispose via licensed hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
